
(4-Hexylcyclohexyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hexylcyclohexyl) acetate is an organic compound with the molecular formula C14H26O2. It is a derivative of cyclohexane, where a hexyl group is attached to the fourth carbon of the cyclohexane ring, and an acetate group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hexylcyclohexyl) acetate typically involves the esterification of 4-hexylcyclohexanol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high conversion rates and product yields.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hexylcyclohexyl) acetate can undergo various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form a carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-hexylcyclohexanecarboxylic acid.
Reduction: The major product is 4-hexylcyclohexanol.
Substitution: The products depend on the nucleophile used; for example, using hydroxide ions would yield 4-hexylcyclohexanol.
Applications De Recherche Scientifique
(4-Hexylcyclohexyl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (4-Hexylcyclohexyl) acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the hexyl group.
Hexyl acetate: Similar structure but lacks the cyclohexane ring.
Cyclohexyl hexanoate: Similar structure but with a different ester group.
Uniqueness
(4-Hexylcyclohexyl) acetate is unique due to the presence of both a cyclohexane ring and a hexyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required.
Propriétés
Numéro CAS |
7770-77-6 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
(4-hexylcyclohexyl) acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-13-8-10-14(11-9-13)16-12(2)15/h13-14H,3-11H2,1-2H3 |
Clé InChI |
OVRBCELCLADWAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC(CC1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


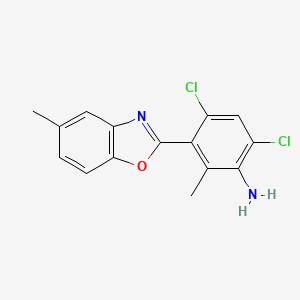

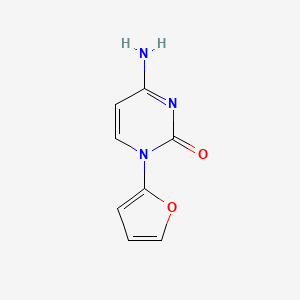
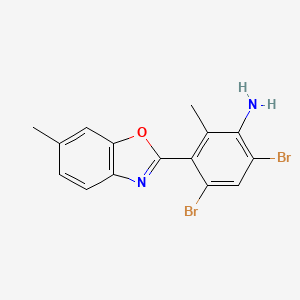
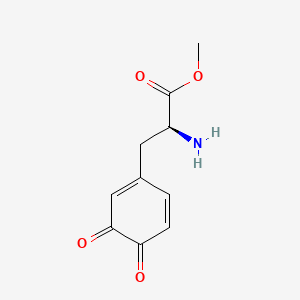
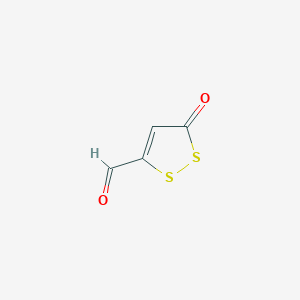
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)


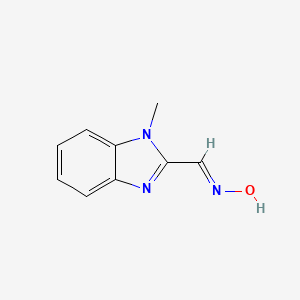


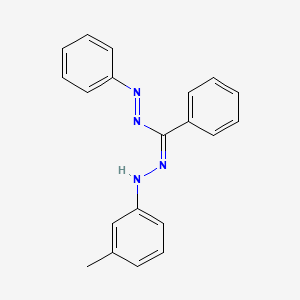
![4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13809546.png)
